Methyl 5-amino-4-hydroxynicotinate
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Overview
Description
Methyl 5-amino-4-hydroxynicotinate: is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid and features both amino and hydroxyl functional groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-4-hydroxynicotinate can be synthesized through a multi-step process starting from 5-amino-4-hydroxynicotinic acid. The typical synthetic route involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of Methyl 5-nitro-4-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-amino-4-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives.
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-hydroxynicotinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Methyl 5-amino-3-hydroxynicotinate: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
Methyl 4-amino-5-hydroxynicotinate: Another isomer with different functional group positioning, affecting its chemical behavior.
Uniqueness: Methyl 5-amino-4-hydroxynicotinate is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This arrangement allows for distinct reactivity and interactions compared to other similar compounds, making it valuable for specific synthetic and research applications.
Biological Activity
Methyl 5-amino-4-hydroxynicotinate (M5A4HN) is a derivative of nicotinic acid that has attracted attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8N2O3
- Molar Mass : 168.15 g/mol
- Appearance : White to off-white solid
- Melting Point : Approximately 200 °C
M5A4HN's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has shown potential in modulating the activity of nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and other physiological processes.
Biological Activities
1. Anti-inflammatory Properties
Preliminary studies indicate that M5A4HN may exhibit significant anti-inflammatory effects, suggesting its potential utility in treating inflammatory diseases. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
2. Antioxidant Activity
M5A4HN has demonstrated antioxidant properties, which may contribute to its therapeutic effects in combating oxidative stress-related conditions such as cardiovascular diseases. Antioxidants are critical in neutralizing free radicals, thereby preventing cellular damage.
3. Neuropharmacological Effects
Studies suggest that M5A4HN may selectively bind to nicotinic receptors, indicating potential applications in neuropharmacology. This binding could influence neurological pathways and potentially aid in the treatment of neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Potential to reduce inflammation in various models | |
Antioxidant | Exhibits properties that combat oxidative stress | |
Neuropharmacological | Interacts with nicotinic receptors influencing pathways |
Case Study: Anti-inflammatory Effects
In a study published in 2023, M5A4HN was tested in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated subjects.
Case Study: Antioxidant Activity
Another study evaluated the antioxidant capacity of M5A4HN using DPPH and ABTS assays. The compound exhibited a strong ability to scavenge free radicals, with IC50 values comparable to established antioxidants like vitamin C.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-amino-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
XDNUJSSCIHIVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)N |
Origin of Product |
United States |
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